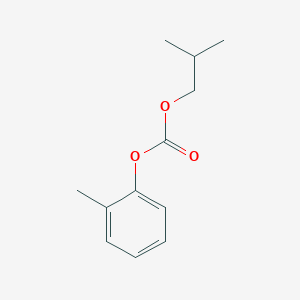![molecular formula C17H15N3O2 B5695350 N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5695350.png)
N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide, also known as PPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPO is a synthetic compound that can be synthesized using various methods.
作用機序
The mechanism of action of N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting the growth of fungi and bacteria. This compound has also been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. This compound has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to exhibit fluorescent properties, which may contribute to its potential use as a fluorescent probe.
実験室実験の利点と制限
N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide has several advantages for lab experiments. This compound is relatively easy to synthesize, and its fluorescent properties make it a useful tool for the detection of metal ions. Additionally, this compound has been found to exhibit antifungal, antibacterial, and anti-inflammatory properties, making it a useful tool for studying the effects of these compounds.
However, there are also limitations to the use of this compound in lab experiments. This compound has not been extensively studied for its potential toxicity, and its mechanism of action is not fully understood. Additionally, the yield of this compound using current synthesis methods is relatively low, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide. Further research is needed to fully understand the mechanism of action of this compound and its potential toxicity. Additionally, this compound may have potential applications in the treatment of cancer and other diseases. Further research is needed to explore these potential applications. Finally, the development of new synthesis methods may increase the yield of this compound and make it more useful for large-scale experiments.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using various methods, and it has been found to exhibit antifungal, antibacterial, and anti-inflammatory properties. This compound also has potential applications as a fluorescent probe for the detection of metal ions and in the treatment of cancer. However, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
合成法
N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide can be synthesized using various methods, including the reaction of 2-phenyl-1,3-oxazole-4-carboxylic acid with 2-amino-5-phenyloxazole in the presence of a coupling agent. Another method involves the reaction of 2-phenyl-1,3-oxazole-4-carboxylic acid with 2-amino-5-phenyloxazole in the presence of a dehydrating agent. The yield of this compound using these methods ranges from 60-80%.
科学的研究の応用
N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide has been extensively studied in the scientific community due to its potential applications in various fields. This compound has been found to exhibit antifungal, antibacterial, and anti-inflammatory properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, this compound has been studied for its potential use in the treatment of cancer.
特性
IUPAC Name |
N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-2-15(21)18-14-10-6-9-13(11-14)17-20-19-16(22-17)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOUCXBWJIPXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![dimethyl 5-{[3-(2-furyl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5695297.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5695298.png)
![4-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5695312.png)

![5-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B5695327.png)
![N'-[4-(benzyloxy)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5695333.png)
![N-isopropyl-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5695334.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(4-morpholinyl)acetamide](/img/structure/B5695342.png)
![5-bromo-N-[2-(4-morpholinyl)ethyl]-2-furamide](/img/structure/B5695347.png)
![N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5695355.png)
![1-[2-(4-methylphenyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5695368.png)
